molecular formula C8H10BrNO2S B1455033 Methyl 2-bromo-5-propylthiazole-4-carboxylate CAS No. 1120214-96-1

Methyl 2-bromo-5-propylthiazole-4-carboxylate

Cat. No.: B1455033
CAS No.: 1120214-96-1
M. Wt: 264.14 g/mol
InChI Key: UTAVAGGVTNODOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-5-propylthiazole-4-carboxylate is a chemical compound with the molecular formula C8H10BrNO2S. It is a thiazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-propylthiazole-4-carboxylate typically involves the bromination of 5-propylthiazole-4-carboxylic acid followed by esterification with methanol. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, under controlled temperature and pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-propylthiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives with different functional groups, while oxidation and reduction reactions can modify the thiazole ring structure .

Scientific Research Applications

Methyl 2-bromo-5-propylthiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-propylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and thiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-methylthiazole-4-carboxylate
  • Methyl 2-chloro-5-propylthiazole-4-carboxylate
  • Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Uniqueness

Methyl 2-bromo-5-propylthiazole-4-carboxylate is unique due to the presence of the propyl group at the 5-position of the thiazole ring, which can influence its chemical reactivity and biological activity. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-bromo-5-propyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-3-4-5-6(7(11)12-2)10-8(9)13-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAVAGGVTNODOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653365
Record name Methyl 2-bromo-5-propyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120214-96-1
Record name Methyl 2-bromo-5-propyl-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1120214-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-5-propyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-5-propylthiazole-4-carboxylate
2-Bromo-5-propyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Methyl 2-bromo-5-propylthiazole-4-carboxylate
Reactant of Route 3
Methyl 2-bromo-5-propylthiazole-4-carboxylate
2-Bromo-5-propyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
Methyl 2-bromo-5-propylthiazole-4-carboxylate
2-Bromo-5-propyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
Methyl 2-bromo-5-propylthiazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromo-5-propylthiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.